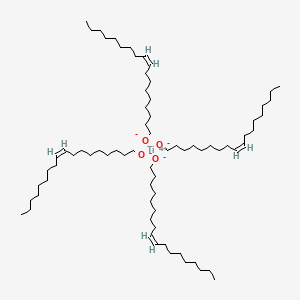

Titanium tetrakis((Z)-octadec-9-enolate)

Description

Contextualization within Contemporary Organotitanium Chemistry

Organotitanium chemistry is a significant field that explores compounds containing a carbon-titanium bond. wikipedia.org These compounds are pivotal as reagents in organic synthesis and play a role in major industrial processes. wikipedia.org The chemistry of organotitanium compounds is dominated by the +4 oxidation state of titanium, which is the case for Titanium tetrakis((Z)-octadec-9-enolate). wikipedia.org Due to the low electronegativity of titanium, the Ti-C bonds are polarized towards carbon, a characteristic that influences their reactivity. wikipedia.org

The field of organotitanium chemistry is vast, encompassing a range of compounds from simple alkyltitanium halides to more complex structures involving cyclopentadienyl (B1206354) (Cp) or alkoxide ligands. wikipedia.org While simple tetraalkyltitanium compounds are often not stable enough to be isolated, mixed ligand complexes, including those with carboxylate ligands like the oleate (B1233923) in Titanium tetrakis((Z)-octadec-9-enolate), are more common and useful. wikipedia.org Research in organotitanium chemistry continues to evolve, with recent developments in areas like "click chemistry" for creating novel bioactive complexes. researchgate.net

Significance of Titanium(IV) Carboxylates and Enolates in Advanced Materials and Catalysis

Titanium(IV) carboxylates and enolates are classes of compounds with significant applications in both advanced materials and catalysis. Titanium(IV) carboxylate complexes have been synthesized and characterized for various purposes, including their potential as cytotoxic agents. researchgate.net The introduction of carboxylate ligands can enhance the stability and solubility of titanium complexes, which is crucial for their biological applications. researchgate.net

In the realm of catalysis, titanium-based catalysts are recognized for being environmentally friendly and demonstrating excellent performance in various reactions, including esterification and reductive coupling. researchgate.net Specifically, titanium(IV) alkoxides are known to catalyze the polymerization of olefins. acs.org The modification of titanium centers with ligands such as carboxylates can influence the catalytic activity. For example, modifying silica-supported Ti(IV) centers with acetic acid has been shown to affect their performance in epoxidation reactions. acs.org

Titanium(IV) enolates are valuable intermediates in organic synthesis, particularly in stereoselective reactions. They are often employed in aldol (B89426), Mannich, and Michael reactions. nih.gov The stereochemical outcome of these reactions can be controlled by the choice of chiral auxiliaries attached to the enolate. nih.gov

Distinctive Features and Research Implications of Unsaturated Long-Chain Ligands

The presence of four (Z)-octadec-9-enolate ligands in Titanium tetrakis((Z)-octadec-9-enolate) imparts unique characteristics to the molecule. These are long-chain, unsaturated carboxylate ligands derived from oleic acid. nih.gov The long hydrocarbon chains, consisting of 18 carbon atoms with a cis-double bond at the 9th position, contribute a significant non-polar character to the molecule. nih.gov This feature influences its solubility and its interaction with other non-polar materials, making it useful as a surfactant and an additive in lubricants and coatings.

The unsaturation in the ligand, in the form of a C=C double bond, introduces a reactive site. In the broader context of organometallic chemistry, unsaturated ligands can coordinate to metal centers through their π-electrons, influencing the electronic properties and reactivity of the complex. researchgate.net While direct studies on the coordination of the double bond to the titanium center in this specific compound are not widely available, the presence of unsaturation in carboxylate ligands is an active area of research for developing new catalysts and materials. mdpi.com For instance, unsaturated carboxylates are used to create polymerizable metal-containing materials with potential biological applications. mdpi.com

The long chain also introduces steric bulk around the titanium center, which can affect the coordination geometry and the accessibility of the metal center for catalytic reactions. The flexibility of the long alkyl chain can also play a role in the self-assembly and packing of these molecules in the solid state or in solution.

Current Research Landscape and Emerging Scientific Questions Pertaining to the Compound

The current research landscape for Titanium tetrakis((Z)-octadec-9-enolate) is primarily centered on its applications derived from its physical properties, such as its use as a surfactant and lubricant additive. While its synthesis is established, detailed academic studies on its structural and electronic properties are limited.

Several scientific questions remain and represent areas for future research:

Detailed Structural Characterization: There is a lack of comprehensive structural data, such as a single-crystal X-ray structure, for Titanium tetrakis((Z)-octadec-9-enolate). Such data would provide precise information on bond lengths, bond angles, and the coordination geometry around the titanium atom, confirming whether the oleate ligands act as monodentate or bidentate chelators.

Spectroscopic Analysis: Detailed spectroscopic studies (NMR, IR, Raman) would be invaluable for understanding the bonding and dynamic behavior of the molecule in solution.

Catalytic Potential: While titanium carboxylates are known catalysts, the specific catalytic activity of Titanium tetrakis((Z)-octadec-9-enolate) is an area ripe for exploration. The long, unsaturated ligands could offer unique selectivity in reactions such as polymerization or esterification.

Role of the Unsaturated Bond: A key question is whether the C=C double bonds of the oleate ligands interact with the titanium center or with other metal centers in polynuclear structures. Investigating this could reveal novel electronic and reactive properties.

Materials Science Applications: Beyond its current use, the potential of this compound as a precursor for novel titanium-based materials, such as nanoparticles or thin films, warrants further investigation. The long organic chains could be leveraged to control the morphology and surface properties of such materials.

Compound Data

| Compound Name | Synonym | Molecular Formula | Molecular Weight ( g/mol ) |

| Titanium tetrakis((Z)-octadec-9-enolate) | Titanium oleate | C₇₂H₁₃₂O₈Ti | 1173.7 |

| Oleic Acid | (Z)-Octadec-9-enoic acid | C₁₈H₃₄O₂ | 282.46 |

| Titanium Tetrachloride | - | TiCl₄ | 189.68 |

| Titanium(IV) isopropoxide | Tetraisopropyl titanate | C₁₂H₂₈O₄Ti | 284.22 |

Structure

3D Structure of Parent

Properties

CAS No. |

26291-85-0 |

|---|---|

Molecular Formula |

C72H140O4Ti |

Molecular Weight |

1117.7 g/mol |

IUPAC Name |

(Z)-octadec-9-en-1-olate;titanium(4+) |

InChI |

InChI=1S/4C18H35O.Ti/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*9-10H,2-8,11-18H2,1H3;/q4*-1;+4/b4*10-9-; |

InChI Key |

SJZOMFBRJGBJJU-UJUIXPSJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].CCCCCCCC/C=C\CCCCCCCC[O-].[Ti+4] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].CCCCCCCCC=CCCCCCCCC[O-].[Ti+4] |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Tetrakis Z Octadec 9 Enolate

Historical and Modern Approaches to Titanium Alkoxide/Carboxylate Synthesis

The synthesis of titanium(IV) alkoxides and carboxylates has been a cornerstone of organotitanium chemistry, driven by their utility as precursors and catalysts in materials science and organic synthesis. Historically, the preparation of these compounds relied on straightforward but often sensitive reactions. Titanium alkoxides, for instance, are typically synthesized via the reaction of titanium tetrachloride with alcohols, a reaction that is facile but requires anhydrous conditions due to the extreme moisture sensitivity of the halide precursor. wikipedia.org The reaction releases corrosive hydrogen chloride gas as a byproduct. wikipedia.org

The synthesis of titanium carboxylates traditionally involves the reaction of titanium(IV) chloride with carboxylic acids. niscpr.res.in The degree of substitution of the chloride ligands with carboxylate groups can be controlled by adjusting the stoichiometry of the reactants and the reaction temperature. niscpr.res.in These early methods, while effective, often faced challenges related to handling highly reactive precursors and managing corrosive byproducts.

Modern approaches have focused on refining these foundational methods and developing new pathways that offer greater control and versatility. The sol-gel process represents a significant advancement, particularly for the synthesis of metal oxides from alkoxide precursors. sid.irresearchgate.netresearchgate.net This technique involves the controlled hydrolysis and condensation of titanium alkoxides, often modified with chelating agents like carboxylic acids, to form a colloidal suspension (sol) that evolves into a gel network. researchgate.net While primarily used for materials like TiO₂, the underlying principles of controlling reactivity through chemical modification are central to modern synthesis. sid.irresearchgate.net Furthermore, the development of alternative precursors, such as titanium(IV) amides, has opened new routes to alkoxides and carboxylates through transamidation and alcoholysis reactions, offering different reactivity profiles and selectivities. figshare.comnih.gov The use of bimetallic alkoxide precursors is also an emerging strategy for creating complex oxide materials, highlighting the continuous innovation in the field. nih.gov

Ligand Exchange and Transesterification Pathways for (Z)-octadec-9-enolate Incorporation

The incorporation of the (Z)-octadec-9-enolate, or oleate (B1233923), ligand onto a titanium(IV) center is primarily achieved through two major pathways: reaction from a halide precursor or substitution on an alkoxide or amide precursor. These methods leverage fundamental reaction types such as nucleophilic acyl substitution and transesterification.

Reactions from Titanium(IV) Halide Precursors

The most direct and common method for synthesizing titanium tetrakis((Z)-octadec-9-enolate) involves the reaction of titanium(IV) chloride (TiCl₄) with four equivalents of oleic acid. smolecule.com This reaction is a classic example of solvolysis, where the carboxylic acid displaces the chloride ligands on the titanium center.

General Reaction: TiCl₄ + 4 C₁₈H₃₄O₂ → Ti(C₁₈H₃₃O₂)₄ + 4 HCl

This process is typically conducted under anhydrous conditions, often in a non-polar solvent like toluene (B28343) or hexane (B92381) to facilitate the solubility of the reactants. smolecule.com The reaction proceeds readily, driven by the formation of the stable Ti-O bond and the evolution of hydrogen chloride gas. niscpr.res.insmolecule.com While straightforward, this method requires careful management of the corrosive HCl byproduct and strict exclusion of moisture, as TiCl₄ hydrolyzes rapidly and exothermically in the presence of water. wikipedia.orgyoutube.com Studies on similar systems show that adducts form between the carboxylic acid and TiCl₄, which activates the carboxylic acid for nucleophilic substitution. mdpi.com The reaction can be performed at controlled temperatures, for instance around 80°C, to yield stable complexes and minimize decomposition. smolecule.com

| Precursor | Reagent | Key Conditions | Product | Byproduct | Reference |

| Titanium(IV) chloride | Oleic Acid | Anhydrous, optional solvent (e.g., Toluene) | Titanium tetrakis((Z)-octadec-9-enolate) | Hydrogen Chloride (HCl) | smolecule.com |

| Titanium(IV) chloride | Monocarboxylic Acids | Stoichiometry and temperature dependent | Mono-, di-substituted chloro-titanium carboxylates or oxocarboxylates | Hydrogen Chloride (HCl) | niscpr.res.in |

Synthesis via Titanium(IV) Alkoxide or Amide Transamidation Routes

An alternative and often milder route to titanium tetrakis((Z)-octadec-9-enolate) utilizes titanium(IV) alkoxides, such as titanium(IV) isopropoxide [Ti(OⁱPr)₄], as the starting material. smolecule.com This pathway proceeds via a transesterification (or more accurately, alcoholysis of the carboxylic acid followed by esterification-like ligand exchange) mechanism. The oleic acid reacts with the titanium alkoxide, displacing the isopropanol (B130326) to form the titanium oleate complex.

General Reaction: Ti(OⁱPr)₄ + 4 C₁₈H₃₄O₂ → Ti(C₁₈H₃₃O₂)₄ + 4 ⁱPrOH

This method offers the significant advantage of producing an alcohol as a byproduct, which is far less corrosive and easier to handle than HCl. google.com The reaction can often be driven to completion by removing the liberated alcohol (e.g., isopropanol) via distillation. google.com Titanium alkoxides are well-established catalysts for transesterification reactions, highlighting their inherent reactivity towards alcohols and esters (or in this case, carboxylic acids). google.comacs.orgresearchgate.net Kinetic studies on related systems have shown that such transesterification processes can achieve very high yields, sometimes exceeding 99%. acs.orgfao.org

A conceptually similar route involves starting from titanium(IV) amides, such as tetrakis(dimethylamido)titanium(IV) [Ti(NMe₂)₄]. The reaction with oleic acid would proceed via a transamidation-like pathway, liberating the corresponding amine (dimethylamine). This approach is known in the synthesis of other titanium complexes and leverages the reactivity of the Ti-N bond towards proton sources like carboxylic acids. figshare.comnih.govresearchgate.net

| Precursor | Reagent | Mechanism | Byproduct | Key Advantage | Reference |

| Titanium(IV) isopropoxide | Oleic Acid | Transesterification/Ligand Exchange | Isopropanol | Milder conditions, non-corrosive byproduct | smolecule.com |

| Titanium(IV) Amide | Carboxylic Acid | Transamidation/Ligand Exchange | Amine | Alternative reactivity profile | figshare.comnih.gov |

Development of Sustainable and Scalable Synthetic Protocols

The increasing demand for environmentally benign and economically viable chemical processes has spurred research into sustainable and scalable methods for producing titanium compounds, including carboxylates like titanium oleate. A key aspect of sustainability is the use of non-toxic, renewable reagents and the minimization of waste. Green synthesis approaches, for example, have been explored for producing titanium dioxide nanoparticles using natural extracts with titanium alkoxide precursors, demonstrating a move towards more environmentally friendly chemical practices. scirp.org

For the synthesis of metal oleates specifically, ion-exchange methods have been developed that are described as economic, environmentally friendly, and amenable to industrial-scale production. google.com One such process involves reacting an alkali or alkaline earth metal oleate with an inorganic metal salt (like a titanium salt) in a biphasic solvent system containing water and an organic phase. The desired metal oleate forms in the organic phase, allowing for simple separation. google.com This approach avoids harsh reagents and can be adapted for the recovery of metal ions, adding to its green credentials.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Titanium tetrakis((Z)-octadec-9-enolate)" in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are fundamental in confirming the presence of the oleate (B1233923) ligand.

In a typical ¹H NMR spectrum, characteristic signals would be expected for the protons of the octadec-9-enoate chain. The olefinic protons (-CH=CH-) would likely appear as a multiplet in the range of 5.3-5.4 ppm. The allylic protons adjacent to the double bond would resonate around 2.0 ppm, while the methylene protons of the long alkyl chain would produce a series of overlapping signals between 1.2 and 1.6 ppm. The terminal methyl protons would be observed as a triplet at approximately 0.9 ppm.

The ¹³C NMR spectrum would provide complementary information, with the carboxylate carbon signal appearing significantly downfield. The olefinic carbons would be found in the 129-130 ppm region, and the various methylene and the terminal methyl carbons would have characteristic shifts upfield.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can be utilized to establish connectivity between protons and carbons, confirming the assignment of the oleate ligand's structure. Furthermore, titanium itself has two NMR active nuclei, ⁴⁷Ti and ⁴⁹Ti, which could potentially provide direct information about the metal center's environment, although their low sensitivity and quadrupolar nature can make them challenging to observe. huji.ac.il For analogous titanium(IV) alkoxide complexes, NMR has been instrumental in studying their structure and reactivity. acs.org

Illustrative ¹H NMR Data for the Oleate Ligand in a Titanium Complex

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH=CH- | 5.35 | multiplet |

| -CH₂-C= | 2.01 | quartet |

| -CH₂-COO- | 2.25 | triplet |

| -(CH₂)n- | 1.2-1.6 | multiplet |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for probing the nature of the chemical bonds within "Titanium tetrakis((Z)-octadec-9-enolate)", particularly the coordination of the carboxylate group to the titanium center.

The IR spectrum of a metal carboxylate is dominated by the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group. The positions of these bands and the difference between them (Δν = νas - νs) can provide insights into the coordination mode of the carboxylate ligand (ionic, unidentate, bidentate, or bridging). 911metallurgist.com For titanium(IV) carboxylate complexes, the carboxylate groups have been shown to exhibit unidentate or bidentate coordination. tandfonline.comnih.gov

Unidentate coordination: A larger separation (Δν) between the asymmetric and symmetric stretching frequencies is expected.

Bidentate or Bridging coordination: A smaller separation (Δν) is typically observed. 911metallurgist.com

Raman spectroscopy offers complementary information, especially for the C=C stretching vibration of the oleate's double bond, which gives a strong Raman signal around 1655 cm⁻¹. nih.gov The C-H stretching vibrations of the alkyl chain are also readily observed in both IR and Raman spectra. Analysis of the C-C skeletal region in the Raman spectrum can provide information about the conformational order of the long alkyl chains. acs.org

Typical Vibrational Frequencies for a Titanium Carboxylate Complex

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| Asymmetric COO⁻ stretch (νas) | ~1540-1650 | - |

| Symmetric COO⁻ stretch (νs) | ~1400-1450 | ~1440 |

| C=C stretch | - | ~1655 |

Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of "Titanium tetrakis((Z)-octadec-9-enolate)" and for studying its fragmentation patterns, which can provide structural information. Due to the compound's likely low volatility, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be most suitable.

The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex. The isotopic pattern of this peak would be characteristic of the presence of titanium. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal the step-wise loss of the oleate ligands. This helps to confirm the composition of the complex and the nature of the ligands. For related titanium alkoxide complexes, mass spectrometry has been used to study their dimeric nature in the gas phase. nih.gov

Expected Mass Spectrometry Data

| Ion | Expected m/z | Technique |

|---|---|---|

| [Ti(C₁₈H₃₃O₂)₄ + H]⁺ | ~1174 | ESI-MS |

| [Ti(C₁₈H₃₃O₂)₃]⁺ | ~892 | MS/MS fragment |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of "Titanium tetrakis((Z)-octadec-9-enolate)" can be grown, this technique would provide unambiguous information on:

The coordination geometry around the central titanium atom (e.g., tetrahedral, octahedral).

The bond lengths and angles between titanium and the oxygen atoms of the oleate ligands.

The coordination mode of the carboxylate groups (unidentate, bidentate, or bridging).

The packing of the molecules in the crystal lattice.

For many titanium(IV) complexes, X-ray crystallography has been essential in confirming their molecular structures. tdx.catmdpi.com In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be used to assess the crystallinity of the bulk material and to identify the phases present. The diffraction pattern serves as a fingerprint for the solid-state structure of the compound.

Illustrative Crystallographic Parameters for a Hypothetical Titanium Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.2 |

| b (Å) | 25.8 |

| c (Å) | 18.5 |

| β (°) | 95.6 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Unpaired Electron Detection and Oxidation State Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. "Titanium tetrakis((Z)-octadec-9-enolate)" contains titanium in the +4 oxidation state (Ti(IV)), which has a d⁰ electron configuration. As there are no unpaired electrons, this compound is expected to be diamagnetic and therefore EPR silent. huji.ac.il

However, EPR can be a valuable tool for detecting the presence of paramagnetic impurities, such as Ti(III) species, which might arise from synthesis or degradation. chemrxiv.org The presence of a Ti(III) signal in the EPR spectrum would indicate that the sample is not pure Ti(IV). Furthermore, EPR has been used to study the generation of paramagnetic oxygen species on the surface of titanium-containing materials, which can be relevant for catalytic applications. mdpi.comnih.gov Therefore, while not expected to give a signal for the pure compound, EPR serves as a sensitive probe for certain impurities and reactive species.

Chromatographic and Thermal Analysis Techniques for Purity and Stability Assessment

Chromatographic techniques are essential for assessing the purity of "Titanium tetrakis((Z)-octadec-9-enolate)" and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) could be employed, likely using a reverse-phase column and a suitable organic mobile phase, to detect and quantify any impurities. nih.gov Gas chromatography (GC) might be less suitable due to the probable low volatility of the titanium complex, but could be used to analyze for volatile impurities or degradation products.

Thermal analysis techniques provide information on the stability of the compound as a function of temperature. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For "Titanium tetrakis((Z)-octadec-9-enolate)", TGA would reveal the decomposition temperature and the mass loss corresponding to the loss of the oleate ligands. acs.org Differential Scanning Calorimetry (DSC) can be used to detect phase transitions, such as melting or crystallization, and to measure the heat associated with these processes.

Expected Thermal Analysis Data

| Technique | Observation | Temperature Range (°C) |

|---|---|---|

| TGA | Onset of decomposition | > 200 |

| TGA | Mass loss corresponding to ligands | 200-500 |

Coordination Chemistry and Electronic Structure of Titanium Tetrakis Z Octadec 9 Enolate

Investigation of Titanium(IV) Coordination Geometry and Ligand Field Effects

The titanium(IV) ion, with its [Ar] 3d0 electron configuration, is diamagnetic and colorless. researchgate.net Its coordination number and geometry are primarily dictated by the size and nature of the surrounding ligands. In its complexes, titanium(IV) commonly adopts an octahedral coordination geometry. researchgate.net However, tetrahedral and other coordination numbers are also known, often influenced by the steric bulk of the ligands. researchgate.netacs.org

For Titanium tetrakis((Z)-octadec-9-enolate), the four oleate (B1233923) ligands, each possessing a carboxylate group, can coordinate to the titanium center in several ways. The most common coordination modes for carboxylate ligands are monodentate, bidentate chelating, and bidentate bridging. psu.eduyoutube.com In a discrete monomeric molecule of Titanium tetrakis((Z)-octadec-9-enolate), the oleate ligands would likely act as bidentate chelating ligands, leading to a coordination number of eight around the titanium center, likely adopting a distorted dodecahedral or square antiprismatic geometry. Alternatively, a combination of monodentate and bidentate coordination could result in a lower coordination number, such as six, with a distorted octahedral geometry.

Ligand field effects in d0 complexes like titanium(IV) are not characterized by d-d electronic transitions. Instead, the electronic spectrum is dominated by ligand-to-metal charge transfer (LMCT) bands, typically observed in the ultraviolet region. The energy of these transitions is sensitive to the nature of the ligands and the coordination geometry.

Table 1: Plausible Coordination Geometries for Titanium Tetrakis((Z)-octadec-9-enolate)

| Coordination Number | Geometry | Ligand Coordination Mode |

|---|---|---|

| 8 | Distorted Dodecahedral/Square Antiprismatic | Four bidentate chelating oleate ligands |

Nature of Titanium-Oxygen Bonding Interactions with Carboxylate Ligands

The bonding between the titanium(IV) center and the oxygen atoms of the carboxylate ligands is predominantly covalent in nature, a consequence of the high oxidation state of the metal. researchgate.net This interaction involves the donation of electron density from the oxygen lone pairs of the carboxylate group to the empty d-orbitals of the titanium(IV) ion.

The nature of the Ti-O bond can be further elucidated using spectroscopic techniques, particularly infrared (IR) spectroscopy. The difference (Δν) between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies of the carboxylate group is diagnostic of its coordination mode.

Ionic: Δν is large, similar to the free carboxylate ion.

Monodentate: Δν is larger than that for the ionic form.

Bidentate chelating: Δν is significantly smaller than that for the ionic form.

Bidentate bridging: Δν is comparable to that of the ionic form.

In the context of titanium oleate complexes formed during the synthesis of TiO2 nanoparticles, IR spectroscopy has been used to confirm the coordination of the oleate ligands to the titanium center. nih.govrsc.org For related titanium(IV) carboxylate complexes, IR spectra show characteristic bands for the asymmetric and symmetric stretching vibrations of the –COO groups, confirming the formation of carboxylate bridges. rsc.org

Table 2: Expected IR Stretching Frequencies for Different Carboxylate Coordination Modes

| Coordination Mode | νas(COO) (cm-1) | νs(COO) (cm-1) | Δν (cm-1) |

|---|---|---|---|

| Ionic (e.g., Sodium Oleate) | ~1560 | ~1440 | ~120 |

| Monodentate | >1650 | <1400 | >250 |

| Bidentate Chelating | ~1540 | ~1450 | <100 |

| Bidentate Bridging | ~1580 | ~1420 | ~160 |

Note: These are approximate values and can vary depending on the specific complex.

Influence of (Z)-octadec-9-enolate Ligand Sterics and Electronics on Coordination Sphere

The (Z)-octadec-9-enolate, or oleate, ligand is characterized by its long, flexible C18 alkyl chain with a cis-double bond at the C9 position. This long chain imparts significant steric hindrance around the titanium center. This steric bulk can influence several aspects of the coordination chemistry:

Coordination Number: The bulky ligands may prevent the attainment of a high coordination number, potentially favoring a six-coordinate octahedral geometry over an eight-coordinate one.

Coordination Mode: The steric crowding could favor monodentate coordination over bidentate chelation to relieve strain within the coordination sphere.

Oligomerization: The long alkyl chains can sterically shield the titanium center, potentially hindering the formation of large oligomeric or polymeric structures through bridging carboxylate or oxo ligands. acs.org

Electronically, the oleate ligand is a simple carboxylate and acts as a strong σ-donor. The alkyl chain is electron-donating through an inductive effect, which can slightly increase the electron density on the carboxylate oxygen atoms, thereby strengthening the Ti-O bonds. However, this electronic effect is generally considered to be less significant than the steric influence of the long alkyl chain. Studies on titanium complexes with other bulky ligands have shown that steric factors often play a dominant role in determining the final structure and reactivity. acs.org

Solution-Phase Aggregation and Oligomerization Behavior

Titanium alkoxides and carboxylates are known to exist as oligomeric species in solution. researchgate.net This aggregation is driven by the formation of bridging alkoxide or carboxylate groups, which allows the titanium centers to expand their coordination spheres to the preferred octahedral geometry. The degree of oligomerization is influenced by factors such as the nature of the ligands, the solvent, and the concentration.

For Titanium tetrakis((Z)-octadec-9-enolate), the long, non-polar oleate chains would likely lead to significant solubility in non-polar organic solvents. In such solutions, an equilibrium between monomeric and oligomeric species is expected. The steric bulk of the oleate ligands might limit the size of the oligomers compared to complexes with smaller ligands. Techniques such as multinuclear NMR spectroscopy (1H, 13C, and potentially 47/49Ti) and diffusion-ordered spectroscopy (DOSY) could be employed to study the solution-state structure and aggregation of this compound. However, specific studies on the solution behavior of discrete Titanium tetrakis((Z)-octadec-9-enolate) are not extensively documented in the available literature. General studies on titanium(IV) speciation in solution indicate a tendency to form polynuclear species, even at low concentrations. researchgate.net

Electron Density Distribution and Quantum Chemical Analysis of Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and bonding in metal complexes. nih.govrsc.org For Titanium tetrakis((Z)-octadec-9-enolate), DFT calculations could provide valuable insights into:

Optimized Geometry: Determination of the most stable coordination geometry and the preferred coordination mode of the oleate ligands.

Bonding Analysis: Analysis of the nature of the Ti-O bonds, including their covalent and ionic character, through methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Electronic Properties: Calculation of the energies and compositions of the frontier molecular orbitals (HOMO and LUMO). In a d0 titanium(IV) complex, the HOMO is typically localized on the oxygen atoms of the ligands, while the LUMO is centered on the titanium atom. The HOMO-LUMO gap is a key parameter related to the chemical reactivity and the energy of the lowest electronic transitions. youtube.com

Electron Density Distribution: Visualization of the electron density distribution and the electrostatic potential, which can reveal the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack.

While specific DFT studies on molecular Titanium tetrakis((Z)-octadec-9-enolate) are scarce, research on other titanium(IV) carboxylate complexes has shown that DFT can accurately predict their structures and electronic properties. nih.govrsc.org Such studies confirm the significant charge transfer from the carboxylate ligands to the titanium center and can be used to rationalize the observed spectroscopic properties and reactivity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Titanium tetrakis((Z)-octadec-9-enolate) |

| Titanium(IV) oleate |

| Titanium dioxide |

| Sodium Oleate |

Mechanistic Investigations of Reactivity Involving Titanium Tetrakis Z Octadec 9 Enolate

Elucidation of Reaction Pathways and Catalytic Cycles

Titanium(IV) alkoxides, such as titanium tetrakis(isopropoxide), are known to catalyze a range of transformations including transesterification, epoxide ring-opening, and isomerization reactions. rsc.org The general reaction pathway for catalysis often involves the coordination of a substrate to the Lewis acidic titanium center, which activates the substrate towards nucleophilic attack.

In the context of enolates, titanium enolates are key intermediates in stereoselective carbon-carbon bond-forming reactions like aldol (B89426) and Michael additions. researchgate.netnih.gov The catalytic cycle for a titanium-mediated aldol reaction, for instance, would typically involve:

Enolate Formation: A ketone or ester is deprotonated in the presence of a titanium(IV) species and a base to form a titanium enolate.

Aldehyde Coordination: The titanium enolate, acting as a Lewis acid, coordinates to the aldehyde carbonyl group.

C-C Bond Formation: The enolate attacks the coordinated aldehyde through a cyclic transition state, often a Zimmerman-Traxler type model, which dictates the stereochemical outcome. nih.govstackexchange.com

Product Release and Catalyst Regeneration: The resulting titanium alkoxide of the aldol adduct releases the product upon workup, and the titanium species can be regenerated for the next catalytic cycle.

Computational studies on model titanium alkoxides have been instrumental in elucidating reaction pathways, such as the insertion of molecules like phenyl isocyanate into the Ti-OR bond. ias.ac.in These theoretical investigations help in understanding the energetics and feasibility of different reaction steps.

Role as a Lewis Acid in Organic Transformations

The titanium center in titanium tetrakis((Z)-octadec-9-enolate) is electron-deficient and thus acts as a potent Lewis acid. This Lewis acidity is fundamental to its role in many organic transformations. nih.gov Titanium(IV) alkoxides are frequently used as Lewis acid catalysts. researchgate.net For example, titanium tetrachloride (TiCl4) and its derivatives are widely utilized to activate carbonyl groups toward nucleophilic attack. rsc.org

The Lewis acidity of titanium alkoxides can be tuned by the nature of the alkoxide ligands. Electron-withdrawing groups on the ligands increase the Lewis acidity of the titanium center. nih.gov In titanium tetrakis((Z)-octadec-9-enolate), the long alkyl chains of the octadec-9-enolate ligands are primarily electron-donating, suggesting a moderate Lewis acidity compared to titanium complexes with electronegative ligands.

The interaction of titanium(IV) Lewis acids with Lewis bases, such as phosphine oxides, has been studied to understand their behavior in solution. nih.gov In catalytic applications, the titanium center coordinates to a substrate, such as an aldehyde or ketone, activating it for subsequent reactions. This activation is a key step in processes like the titanium-mediated synthesis of pyrimidin-4-ones from β-ketoamides and primary amides using titanium(IV) isopropoxide. galchimia.com

Identification of Intermediates and Transition States in Titanium-Mediated Reactions

The identification of intermediates and transition states in titanium-mediated reactions is crucial for understanding reaction mechanisms and stereochemical outcomes. Spectroscopic techniques and computational modeling are primary tools for these investigations.

For titanium enolates, stable isotope labeling and NMR spectroscopy have been used to observe the enolate in solution and gain insights into its structure and reactivity. nih.gov In aldol reactions involving titanium enolates, the Zimmerman-Traxler transition state model is often invoked to explain the observed diastereoselectivity. nih.govstackexchange.com This model proposes a chair-like six-membered ring transition state where the substituents on the enolate and the aldehyde adopt pseudo-equatorial positions to minimize steric interactions.

Computational studies, often using Density Functional Theory (DFT), have been employed to model the transition states of various titanium-mediated reactions. For example, in the reductive coupling of imines by titanium(IV) alkoxides, multilayer MM/QM calculations have been used to investigate the structure of multinuclear titanium intermediates. ias.ac.in In the study of amorphous titanium dioxide films, metastable intermediates with crystal-like structures have been identified, highlighting the complex nature of titanium-containing materials. acs.org

Radical Reaction Mechanisms and Valence Tautomerism in Titanium Enolate Systems

Recent research has unveiled the involvement of radical mechanisms and the phenomenon of valence tautomerism in the chemistry of titanium enolates. nih.govacs.org Titanium complexes, particularly those in the +3 oxidation state, are known to mediate radical reactions. nih.gov For instance, titanocenes can generate radicals from epoxides via single electron transfer (SET). nih.gov

Titanium enolates can exhibit biradical character through a process of valence tautomerism. nih.govbohrium.com This involves an equilibrium between a closed-shell Ti(IV) enolate and an open-shell biradical form, which can be described as a Ti(III) enolate. bohrium.com This biradical character makes titanium enolates effective radical acceptors.

A notable application of this property is the direct ruthenium-catalyzed radical chloroalkylation of N-acyl oxazolidinones. nih.govacs.org The proposed mechanism involves the addition of a trichloromethyl radical to the biradical form of the titanium enolate. The resulting intermediate is a titanium(III) complex, which is more stable than a carbon-centered radical that would be formed with other enolates. nih.gov This reactivity has been utilized in the total synthesis of natural products like neodysidenin. nih.govacs.org

The table below summarizes the key species in the proposed radical chloroalkylation mechanism:

| Species | Description | Role in the Catalytic Cycle |

| Ti(IV) Enolate | Closed-shell starting material | In equilibrium with the biradical form |

| Biradical Ti Enolate | Open-shell valence tautomer | Radical acceptor |

| CCl3 Radical | Generated from BrCCl3 and Ru(II) catalyst | Adds to the biradical enolate |

| Ti(III) Complex | Intermediate formed after radical addition | More stable than a carbon-centered radical |

| Ru(III) Species | Oxidized form of the ruthenium catalyst | Reduced by the Ti(III) intermediate to regenerate Ru(II) |

Kinetics and Thermodynamics of Ligand Exchange and Reactivity

The kinetics and thermodynamics of reactions involving titanium alkoxides and enolates are influenced by several factors, including the nature of the ligands, the solvent, and the reaction temperature.

The hydrolysis of titanium alkoxides is a key process in the sol-gel synthesis of titanium dioxide. The reaction rates are dependent on the size of the alkoxy groups, with larger groups generally leading to slower hydrolysis due to steric hindrance. semanticscholar.org Kinetic studies on the hydrolysis of titanium tetraethoxide have suggested an associative mechanism. The thermodynamics of hydrolysis have also been investigated, with the heat of hydrolysis varying for different alkoxides. researchgate.net

Ligand exchange kinetics are important for understanding the behavior of metal complexes in solution. nih.govsolubilityofthings.com For titanium(IV) alkoxides, alcohol exchange reactions are common and are used in the synthesis of new titanium complexes. researchgate.net The rate of these exchanges can be influenced by the steric bulk of both the incoming and outgoing ligands. solubilityofthings.com

In the context of titanium enolates, the formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the base used and the temperature. bham.ac.uk The subsequent reactivity of the enolate is then governed by the thermodynamics and kinetics of the specific reaction pathway, such as the formation of the transition state in an aldol addition.

The table below presents hypothetical kinetic and thermodynamic data for a generic ligand exchange reaction on a titanium(IV) center, illustrating the types of parameters that are relevant in these studies.

| Reaction Parameter | Value | Units | Significance |

| Rate Constant (k) | 1.5 x 10^-2 | s^-1 | Indicates the speed of the ligand exchange at a given temperature. |

| Activation Energy (Ea) | 65 | kJ/mol | The minimum energy required for the ligand exchange to occur. |

| Enthalpy of Activation (ΔH‡) | 62 | kJ/mol | The change in heat content in going from the reactant to the transition state. |

| Entropy of Activation (ΔS‡) | -25 | J/(mol·K) | A negative value suggests a more ordered transition state, indicative of an associative mechanism. |

| Gibbs Free Energy of Activation (ΔG‡) | 70 | kJ/mol | Determines the spontaneity of the formation of the transition state. |

Catalytic Applications of Titanium Tetrakis Z Octadec 9 Enolate

Polymerization Catalysis

The compound has demonstrated utility as a catalyst in the creation of polymers, where it helps to form high molecular weight polymers with controlled structures.

Titanium tetrakis((Z)-octadec-9-enolate) has been effectively used as a catalyst for the polymerization of olefins. In this role, it facilitates the production of polymers with high molecular weights and controlled architectures. Research has shown its efficacy in the polymerization of α-olefins such as 1-octene (B94956). In one study, the use of this catalyst resulted in polymers with narrow molecular weight distributions. The reaction conditions were fine-tuned to achieve a high yield and specific polymer characteristics.

For instance, the polymerization of 1-octene using Titanium tetrakis((Z)-octadec-9-enolate) as a catalyst yielded the following results under optimized conditions:

| Monomer | Catalyst | Yield | Average Molecular Weight (g/mol) |

|---|---|---|---|

| 1-Octene | Titanium tetrakis((Z)-octadec-9-enolate) | 95% | 50,000 |

The catalytic activity of related titanium(IV) complexes with phenoxyimine ligands has also been studied in ethylene (B1197577) polymerization and copolymerization with other olefins like 1-hexene (B165129) and 1-octene. cjps.orgresearchgate.net These systems can produce ultra-high molecular weight polyethylene (B3416737) (UHMWPE) with molecular weights reaching up to 7.1x10⁶ Daltons. cjps.org

Titanium alkoxides, such as titanium tetrabutoxide, which are structurally analogous to titanium tetrakis((Z)-octadec-9-enolate), are known components of Ziegler-Natta (ZN) catalyst systems for olefin polymerization. mdpi.comresearchgate.net These catalysts, typically comprising a transition metal compound (precursor) and an organoaluminum compound (cocatalyst), are highly effective for producing polyolefins. mdpi.com

The catalytic activity in such systems is highly dependent on the ratio of the cocatalyst (e.g., triethylaluminium, TEA) to the titanium precursor. Studies on titanium tetrabutoxide supported on polyvinyl chloride (PVC) show a clear correlation between the [Al]/[Ti] molar ratio and the catalyst's activity in ethylene polymerization. researchgate.net

The data below illustrates the influence of the [Al]/[Ti] molar ratio on the catalytic activity for a PVC/BuMgCl/Ti(OBu)₄ catalyst system, which provides insight into the potential behavior of systems involving titanium tetrakis((Z)-octadec-9-enolate). researchgate.net

| [Al]/[Ti] Molar Ratio | Catalyst Activity (g PE/g Cat. h) |

|---|---|

| 309 | 700 |

| 618 | 800 |

| 773 | 1100 |

| 927 | 1050 |

| 1236 | 550 |

The optimal molar ratio was found to be 773:1. mdpi.com An increase beyond this ratio led to a decrease in activity, likely due to over-reduction of the titanium active sites by the alkyl aluminum cocatalyst. researchgate.net The insertion of comonomers like 1-octene or 1-hexene can also influence the formation of active sites and enhance catalyst activity. mdpi.com

While specific studies on the use of Titanium tetrakis((Z)-octadec-9-enolate) in Ring-Opening Metathesis Polymerization (ROMP) are not prevalent, the broader class of titanium alkoxide catalysts is utilized in ring-opening polymerizations (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactide (LA). nih.gov These polymerizations are crucial for producing biodegradable polyesters for biomedical applications. nih.gov

The mechanism for ROP catalyzed by titanium alkoxides typically follows a coordination-insertion pathway. nih.gov The titanium center coordinates to the carbonyl oxygen of the cyclic monomer, followed by nucleophilic attack of an alkoxide ligand on the carbonyl carbon, leading to the ring opening and insertion of the monomer into the titanium-alkoxide bond. This process propagates to form the polymer chain. nih.gov Given its structure, Titanium tetrakis((Z)-octadec-9-enolate) possesses the necessary features to potentially act as a catalyst in such ROP reactions, although its large oleate (B1233923) ligands might influence its activity and the properties of the resulting polymer.

The stereochemical control during polymerization is critical as it determines the properties of the resulting polymer. Titanium (IV) complexes with specifically designed ligands have been shown to be effective in stereoselective polymerization. kaist.ac.krresearchgate.net For example, Ti(IV) complexes with rigid chiral or achiral ligands have been used for the stereoselective ring-opening polymerization of rac-lactide to produce heterotactic polylactide (PLA). kaist.ac.kr

The stereoselectivity in these systems often arises from a chain-end control mechanism, where the stereochemistry of the last inserted monomer unit dictates the stereochemistry of the next incoming monomer. The ligand architecture around the titanium center plays a crucial role in stabilizing the transition states that lead to a specific tacticity. kaist.ac.kr While specific data on Titanium tetrakis((Z)-octadec-9-enolate) in stereoselective polymerization is limited, the principle of ligand influence on stereocontrol is well-established for titanium catalysts. nih.gov The bulky (Z)-octadec-9-enolate ligands could potentially influence the stereochemical outcome of polymerization reactions, although this would require specific experimental verification.

Organic Transformation Catalysis

Titanium enolates are powerful intermediates in organic synthesis for the formation of carbon-carbon bonds with high stereoselectivity. ub.edu Titanium tetrakis((Z)-octadec-9-enolate) can serve as a precursor for the in-situ generation of such catalytically active species.

Aldol (B89426) Additions: Titanium-mediated aldol reactions are a cornerstone of stereoselective synthesis, allowing for the creation of β-hydroxy carbonyl compounds. chempedia.info The reaction typically involves the addition of a titanium enolate to an aldehyde or ketone. mdpi.com The stereochemical outcome (syn or anti) can often be controlled by the geometry of the enolate ((Z) or (E)) and the specific titanium reagents and ligands used. chempedia.info While titanium tetrachloride is a common mediator, titanium alkoxides can also be used to generate the active enolate species. mdpi.com The reaction is believed to proceed through a Zimmerman-Traxler-type six-membered ring transition state. chempedia.info

Michael Additions: Titanium enolates also participate in Michael (or conjugate) additions to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com These reactions are fundamental for forming 1,5-dicarbonyl compounds. Research has shown that the addition of titanium(IV) enolates to acceptors like enones and nitroalkenes can be highly stereoselective. ub.edutdx.cat In some cases, the addition of a second equivalent of a Lewis acid like TiCl₄ is necessary to achieve full conversion, leading to the formation of bimetallic enolate intermediates that are thought to be the true nucleophilic species. ub.edu The reaction is quenched, and the product is released, often using specific reagents like ammonium (B1175870) fluoride (B91410) to break down stable titanium nitronate intermediates. ub.edu

Olefin Metathesis Reactions (Cross-Metathesis, Ring-Closing Metathesis)

While titanium complexes played a historical role in the early discoveries of olefin polymerization, the use of titanium tetrakis((Z)-octadec-9-enolate) as a catalyst for olefin metathesis reactions, such as cross-metathesis (CM) and ring-closing metathesis (RCM), is not a widely documented application in the current scientific literature. wikipedia.org Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org This transformation typically requires specialized metal catalysts.

The most prominent and widely used catalysts for olefin metathesis are based on ruthenium, molybdenum, and tungsten, such as the well-known Grubbs and Schrock catalysts. wikipedia.orgorganic-chemistry.org These catalysts are highly efficient and exhibit broad functional group tolerance. organic-chemistry.org For instance, the Shell Higher Olefin Process (SHOP), an industrial application of olefin metathesis, utilizes nickel-based catalysts under high pressure and temperature. organic-chemistry.org Research in this field has largely focused on the development and optimization of these late transition metal catalysts. caltech.edu While early transition metals like titanium were instrumental in the development of Ziegler-Natta polymerization, their application in modern olefin metathesis is limited, with ruthenium and molybdenum complexes dominating the field due to their superior performance and stability. wikipedia.orgresearchgate.net

Epoxidation, Oxidation, and Reduction Chemistry

Titanium-based catalysts are well-regarded for their utility in oxidation and epoxidation reactions. While specific studies focusing exclusively on titanium tetrakis((Z)-octadec-9-enolate) are not extensively detailed, the broader class of titanium compounds shows significant activity. The oleate ligand, being derived from oleic acid, can influence the catalyst's solubility and interaction with substrates, particularly in non-polar media.

A study on oleic acid-coated titanium dioxide (TiO2) nanoparticles demonstrated their catalytic activity in the oxidation of olefins and sulfides. rsc.org This suggests that the presence of oleate moieties on a titanium center can be conducive to oxidation catalysis. In such systems, the titanium center acts as the active site, while the oleate chains can provide a lipophilic environment, potentially enhancing the catalyst's interaction with organic substrates.

In the realm of epoxidation, titanium silicalite-1 (TS-1) is a notable heterogeneous catalyst used in industrial processes, such as the production of propylene (B89431) oxide. rsc.org Titanium-rich silicalite catalysts have been investigated for the epoxidation of various olefins. google.com The general mechanism for titanium-catalyzed epoxidation involves the activation of an oxidant, such as hydrogen peroxide or an organic hydroperoxide, by the Lewis acidic titanium center. This activated oxygen species is then transferred to the olefinic substrate. The efficiency of this process can be influenced by the ligand environment of the titanium atom.

Esterification and Transesterification Catalysis

The application of titanium compounds as catalysts for esterification and transesterification reactions is a well-established and industrially significant field. Titanium tetrakis((Z)-octadec-9-enolate), as a titanium alkoxide derivative, is expected to be an effective catalyst in this context. The catalytic activity of titanium(IV) complexes in these reactions stems from the Lewis acidity of the titanium center, which activates the carboxylic acid or ester substrate towards nucleophilic attack by an alcohol. mdpi.com

Titanium tetrachloride (TiCl4) has been shown to be a highly effective reagent for the direct esterification of carboxylic acids, including long-chain fatty acids, under mild conditions. nih.govnih.gov The reaction proceeds through the formation of a titanium-carboxylate adduct, which enhances the electrophilicity of the carbonyl carbon. mdpi.com Similarly, titanium alkoxides are known to be excellent catalysts for these transformations. wipo.int

Recent research has highlighted the development of novel titanium-based catalysts for the esterification of oleic acid. For example, an imidazolium-titanium hybrid catalyst demonstrated high conversion rates (96%) in the esterification of oleic acid with 2-ethylhexanol. chemistryviews.org This underscores the ongoing interest in designing efficient titanium catalysts for the production of oleochemicals.

Below is a table summarizing the performance of various titanium-based catalysts in the esterification of oleic acid, providing a comparative overview of their efficacy.

| Catalyst | Alcohol | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| TiCl₄/Im (1:2) | 2-ethylhexanol | 140 | 3 | 96 | chemistryviews.org |

| TiFe₂O₄@SiO₂–SO₃H | Methanol | 60 | 1 | 97 | nih.gov |

Catalyst Design, Optimization of Turnover Frequencies, and Selectivity Control

The design and optimization of catalysts based on titanium tetrakis((Z)-octadec-9-enolate) would focus on several key aspects to enhance turnover frequencies (TOFs) and control selectivity. The long, unsaturated alkyl chains of the oleate ligands are a primary feature that can be leveraged.

Solubility and Mass Transfer: The four (Z)-octadec-9-enolate ligands impart significant solubility in non-polar organic solvents. This is advantageous for homogeneous catalysis involving hydrophobic substrates, as it can mitigate mass transfer limitations.

Steric and Electronic Effects: The bulky nature of the oleate ligands can influence the stereoselectivity of a reaction by creating a specific steric environment around the titanium center. Electronically, the carboxylate oxygen atoms modulate the Lewis acidity of the titanium(IV) ion. Modifications to the ligand, for instance, by introducing electron-withdrawing or -donating groups on the alkyl chain, could fine-tune this acidity and, consequently, the catalytic activity.

In-situ Catalyst Formation: In many titanium-catalyzed reactions, the active catalytic species is formed in situ. For esterification, the reaction of titanium tetrakis((Z)-octadec-9-enolate) with a carboxylic acid substrate and an alcohol can lead to a dynamic mixture of titanium-alkoxide-carboxylate complexes. Understanding and controlling this equilibrium is crucial for optimizing the reaction. Mechanistic studies on titanium aminotriphenolate catalysts have revealed that the combination of Lewis acidity at the titanium center and Brønsted basicity of a bound carboxylate group is crucial for catalytic activity in esterification. researchgate.net

Strategies for Heterogenization and Immobilization of Catalytic Species

While the inherent solubility of titanium tetrakis((Z)-octadec-9-enolate) is beneficial for homogeneous catalysis, catalyst recovery and reuse are significant challenges. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem. mdpi.com

Several strategies could be envisioned for the immobilization of this titanium complex:

Anchoring to a Support: The oleate ligand itself can be functionalized to allow for covalent attachment to a solid support, such as silica, alumina, or a polymer resin. For example, the double bond in the oleate chain could be modified to introduce a group capable of grafting onto the support surface.

Encapsulation: The catalyst could be physically entrapped within the pores of a mesoporous material, such as MCM-41 or SBA-15. This method confines the catalyst while still allowing access for substrates and egress for products.

Ion Exchange: If the titanium complex can be modified to carry a charge, it could be immobilized on an ion-exchange resin.

Surface Coating: The complex could be used to coat a support material. For instance, oleic acid has been used to coat TiO2 nanoparticles, which can then be further functionalized. rsc.org

The immobilization of titanium dioxide on supports like ceramic paper and glass spheres has been successfully demonstrated for applications in photocatalysis, highlighting the feasibility of creating robust and reusable titanium-based catalytic systems. researchgate.netnih.gov These approaches not only facilitate catalyst separation but can also enhance catalyst stability and prevent leaching of the metal into the product stream. mdpi.com

Applications in Advanced Materials Science and Engineering

Precursor Chemistry for Titanium Dioxide (TiO2) Films and Nanostructures

The compound serves as a valuable precursor for the generation of titanium dioxide (TiO2), a material prized for its photocatalytic, electronic, and optical properties. The method of generation dictates the final form and characteristics of the TiO2.

Conventional thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) rely on volatile precursors that can be transported in the gas phase to a substrate surface. Common titanium precursors for these processes include titanium tetrachloride (TiCl4) and titanium isopropoxide (TTIP), which have high vapor pressures.

Due to its large molecular weight and the long oleate (B1233923) chains, Titanium tetrakis((Z)-octadec-9-enolate) has a very low vapor pressure, making it generally unsuitable for traditional thermal ALD and CVD processes. However, its chemistry is highly relevant to the related technique of Molecular Layer Deposition (MLD). MLD is used to create organic-inorganic hybrid films by using larger, less volatile organometallic precursors. Studies have shown the successful deposition of flexible, hybrid titanium carboxylate thin films using MLD, which can be used as protective coatings. nih.govresearchgate.net These films offer advantages where the rigidity of pure inorganic layers is a drawback, such as in flexible electronics or for coating materials that experience volume changes. nih.gov

| Precursor Type | Typical Compound | Volatility | Deposition Technique | Resulting Film Type |

|---|---|---|---|---|

| Simple Alkoxide | Titanium Isopropoxide (TTIP) | High | ALD, CVD | Inorganic (TiO2) |

| Halide | Titanium Tetrachloride (TiCl4) | High | ALD, CVD | Inorganic (TiO2) |

| Long-Chain Carboxylate | Titanium tetrakis((Z)-octadec-9-enolate) | Very Low | MLD | Organic-Inorganic Hybrid |

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. nih.gov For TiO2 synthesis, the process typically involves the hydrolysis and polycondensation of a titanium alkoxide precursor. nih.gov When using simple alkoxides like TTIP, these reactions can be very rapid and difficult to control, often leading to uncontrolled precipitation. nih.govyoutube.com

The chemical modification of titanium alkoxides with ligands like carboxylic acids is a key strategy to moderate this reactivity. rsc.org When Titanium tetrakis((Z)-octadec-9-enolate) is used, or when oleic acid is added as a modifying agent to a simpler precursor, the bulky oleate ligands sterically hinder the titanium center. This slows down the hydrolysis and condensation reactions, allowing for greater control over particle growth. rsc.org The oleate ligand can also act as a capping agent, binding to the surface of the forming nanoparticles, which prevents them from agglomerating and controls their final size and shape. researchgate.netyoutube.com This controlled approach enables the synthesis of highly crystalline, monodisperse TiO2 nanocrystals with specific morphologies. researchgate.net

| Parameter | Effect of Oleate Ligand Modification | Scientific Rationale |

|---|---|---|

| Reaction Rate | Decreased | Steric hindrance around the Ti center reduces the rate of hydrolysis and condensation. rsc.org |

| Particle Size | Controlled / Smaller | Acts as a capping agent, terminating particle growth at the nanoscale. researchgate.net |

| Agglomeration | Reduced | Surface-bound oleate chains provide steric stabilization, preventing particles from sticking together. youtube.com |

| Dispersibility | Enhanced in non-polar solvents | The long, hydrophobic oleate chains on the nanoparticle surface improve compatibility with organic media. researchgate.net |

Integration into Coating and Paint Formulations as Binders or Cross-linking Agents

In the coatings and paint industry, organo-titanates are valued for their ability to improve the performance and durability of formulations. miicron.comborica.com They function primarily as cross-linking agents for polymers containing hydroxyl (-OH) or carboxyl (-COOH) groups, such as alkyds, polyesters, and epoxies. miicron.com The titanium atom can react with these functional groups on adjacent polymer chains, creating a durable, three-dimensional network. This cross-linking action enhances coating properties like hardness, solvent resistance, and thermal stability. borica.com

Titanium tetrakis((Z)-octadec-9-enolate) is particularly suited for this role in organic, solvent-based systems. The long, non-polar oleate chains provide excellent compatibility and solubility with the organic resin binders. Furthermore, titanates are known to act as adhesion promoters, forming strong bonds with metallic substrates, which can significantly improve a coating's resistance to corrosion and delamination. borica.com The formation of polymeric titanium dioxide layers upon heating can also increase surface hardness and provide heat and light reflection. miicron.com

Development of Polymer Composites and Hybrid Organic-Inorganic Materials

The creation of hybrid materials, which combine the properties of organic polymers with those of inorganic compounds, is a major field in materials science. researchgate.net Titanium tetrakis((Z)-octadec-9-enolate) is an ideal component for such materials due to its inherent hybrid nature. The central inorganic titanium core can form stable Ti-O-Ti networks, while the radiating organic oleate chains can physically entangle with or co-polymerize into a host polymer matrix.

Research on titanium oxide hydrates cross-linked with polymers like polyvinyl alcohol (PVAl) demonstrates that such hybrids exhibit significantly increased mechanical stiffness and higher glass transition temperatures compared to the neat polymer. researchgate.net The incorporation of the titanium species creates a molecular-level hybrid, not just a simple mixture. researchgate.net The long oleate chains of titanium tetraoleate would further enhance this effect by acting as a compatibilizer, ensuring a fine dispersion of the inorganic component within the polymer and preventing phase separation. Such composites can be designed for a range of applications, from solution-processed optical materials with a tunable refractive index to materials with enhanced mechanical properties for structural use. researchgate.netnih.govfrontiersin.org

Surface Modification and Interfacial Adhesion Enhancement

Adhesion between dissimilar materials, such as a metal implant and bone, or a protective coating and a metal substrate, is critical for the longevity and performance of a product. echemi.comaculon.com Organofunctional titanates serve as excellent adhesion promoters or "coupling agents". They function by forming a chemical bridge at the interface between an inorganic substrate and an organic polymer or coating.

Titanium tetrakis((Z)-octadec-9-enolate) can bond to an inorganic surface, such as titanium metal, glass, or other metal oxides, through the reactive titanium center. borica.commdpi.com This often occurs via reaction with surface hydroxyl groups to form stable Ti-O-Substrate bonds. The long, flexible oleate chains are then oriented away from the surface, where they can physically entangle and chemically interact with an subsequently applied organic coating or adhesive. echemi.com This creates a strong, durable bond at the interface, significantly improving adhesion and reducing the likelihood of failure, especially in harsh environments. dtic.mil Studies have demonstrated the successful grafting of oleic acid onto titanium surfaces to modify their properties, confirming the affinity of the carboxylate group for the metal oxide surface. nih.gov

Role in Nanomaterial Synthesis and Functionalization

Beyond its use as a simple precursor for TiO2, Titanium tetrakis((Z)-octadec-9-enolate) plays a crucial role in the synthesis and functionalization of nanomaterials. In nanoparticle synthesis, the precursor chemistry dictates the final product. Using a precursor with built-in stabilizing ligands is a common strategy to control nanocrystal growth. researchgate.netnih.gov

The oleate ligands in titanium tetraoleate act as effective capping agents during the synthesis of TiO2 nanoparticles. youtube.com This capping function prevents uncontrolled growth and aggregation, leading to the formation of nanoparticles with well-defined sizes and shapes. researchgate.netnih.gov This is analogous to "green synthesis" methods where biomolecules from plant extracts act as natural capping and reducing agents. nih.gov

Furthermore, the presence of the oleate ligands on the nanoparticle surface provides a critical functionalization. The long hydrocarbon chains render the inorganic TiO2 nanoparticles dispersible in non-polar organic solvents. researchgate.net This is essential for incorporating the nanoparticles into polymer composites, solvent-based coatings, or for creating stable colloidal solutions for further processing.

Computational Chemistry and Theoretical Modeling of Titanium Tetrakis Z Octadec 9 Enolate Systems

Density Functional Theory (DFT) Investigations of Molecular Structure, Stability, and Bonding

Density Functional Theory (DFT) serves as a powerful tool for elucidating the fundamental electronic structure, stability, and bonding characteristics of titanium complexes. For Titanium tetrakis((Z)-octadec-9-enolate), DFT calculations would be employed to predict its three-dimensional geometry, bond lengths, and bond angles. Typically, a hybrid functional like B3LYP, combined with a suitable basis set such as 6-31G** for main group elements and a larger basis set with effective core potentials (like LANL2DZ) for the titanium atom, would be utilized for geometry optimization. nih.gov

The optimized geometry is expected to feature a central titanium(IV) ion in a distorted tetrahedral or octahedral coordination environment, depending on the steric bulk of the four (Z)-octadec-9-enolate ligands. The long oleate (B1233923) chains would likely exhibit significant conformational flexibility. Key computed parameters would include the Ti-O bond lengths, which are crucial for understanding the stability of the complex. DFT calculations on related titanium complexes with bidentate oxygen-containing ligands have shown that the strength of the Ti-O coordinate bond can vary significantly depending on the nature of the donor atoms. mdpi.com For Titanium tetrakis((Z)-octadec-9-enolate), the Ti-O bond is expected to have significant covalent character. mdpi.com

Table 1: Illustrative DFT-Calculated Structural Parameters for a Model Titanium Tetrakis(alkoxide) Complex Note: This data is illustrative and based on typical values for titanium alkoxide complexes, not on specific experimental or computational results for Titanium tetrakis((Z)-octadec-9-enolate).

| Parameter | Value |

| Ti-O Bond Length (Å) | 1.85 - 1.95 |

| O-Ti-O Bond Angle (°) | 105 - 115 |

| C-O-Ti Bond Angle (°) | 120 - 130 |

| Dihedral Angle (C-C-C-C) in Alkyl Chain (°) | Variable (multiple low-energy conformers) |

Further analysis of the electronic structure would involve examining the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. For related titanium(IV) complexes, this gap typically falls in the range of 2.5 to 3.5 eV. nih.gov The distribution of these orbitals would reveal that the HOMO is likely localized on the oleate ligands, while the LUMO is centered on the titanium atom, indicating its Lewis acidic character and susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Understanding Solution Behavior and Ligand Dynamics

Molecular Dynamics (MD) simulations are indispensable for exploring the dynamic behavior of large molecules like Titanium tetrakis((Z)-octadec-9-enolate) in solution. These simulations model the atomic motions over time, providing insights into conformational changes, solvent interactions, and ligand flexibility. An MD simulation would typically be set up by placing a DFT-optimized structure of the complex in a simulation box filled with an appropriate solvent, such as a non-polar organic solvent like hexane (B92381) or toluene (B28343), to mimic experimental conditions. mdpi.com Force fields like AMBER or COMPASS would be parameterized to accurately describe the interatomic interactions. acs.org

Prediction of Spectroscopic Signatures and Conformational Energetics

Computational methods are routinely used to predict spectroscopic properties, which can then be compared with experimental data for structure validation. For Titanium tetrakis((Z)-octadec-9-enolate), DFT calculations can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Harmonic frequency calculations following a DFT optimization provide the theoretical vibrational modes. researchgate.net The calculated frequencies are often systematically scaled to improve agreement with experimental data. The predicted IR spectrum would show characteristic peaks for the C=O stretching vibration of the carboxylate group, the C-O stretching vibrations, and the various C-H bending and stretching modes of the long alkyl chains. researchgate.net Anharmonic calculations can provide even more accurate predictions, especially for systems with significant vibrational coupling. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Titanium Tetrakis((Z)-octadec-9-enolate) Note: This data is illustrative and based on general frequency ranges for carboxylate and alkyl groups. Specific values for the target compound would require dedicated DFT calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Asymmetric Stretch | 1550 - 1650 |

| C=O Symmetric Stretch | 1400 - 1450 |

| C-H Alkyl Stretches | 2850 - 2960 |

| C=C Alkene Stretch | ~1650 |

| Ti-O Stretch | 500 - 700 |

NMR chemical shifts can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govresearchgate.net These calculations would predict the ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. The predicted shifts would be sensitive to the electronic environment of each nucleus, allowing for the differentiation of protons and carbons in different parts of the oleate ligands.

Conformational energetics, exploring the relative energies of different spatial arrangements of the oleate chains, can also be investigated using DFT. By systematically rotating key dihedral angles and performing geometry optimizations, a potential energy surface can be mapped out, identifying the most stable conformers and the energy barriers between them.

Computational Elucidation of Catalytic Mechanisms and Reaction Energy Profiles

Titanium alkoxides and carboxylates are known to catalyze various organic reactions, such as transesterification and polymerization. nih.govmdpi.com DFT can be employed to elucidate the detailed mechanism of a reaction catalyzed by Titanium tetrakis((Z)-octadec-9-enolate). For a model transesterification reaction, for instance, the calculations would involve identifying the structures of all reactants, intermediates, transition states, and products along the reaction pathway.

Table 3: Illustrative Reaction Energy Profile for a Titanium-Catalyzed Transesterification Step Note: This data is hypothetical and intended to illustrate the type of information obtained from DFT calculations of a catalytic cycle. The values are based on published studies of similar catalysts. mdpi.comyoutube.com

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Coordination Complex | -5.0 |

| 3 | Transition State 1 | +15.0 |

| 4 | Tetrahedral Intermediate | -10.0 |

| 5 | Transition State 2 | +12.0 |

| 6 | Products + Catalyst | -15.0 |

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Prediction Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their activity (e.g., catalytic efficiency). nih.gov For a series of titanium carboxylate catalysts, a QSAR study could be developed to predict their catalytic activity based on computed molecular descriptors.

To build a QSAR model for catalysts based on the Titanium tetrakis((Z)-octadec-9-enolate) scaffold, one would synthesize or computationally design a library of related compounds with variations in the carboxylate ligand (e.g., changing the chain length, degree of unsaturation, or adding substituents). For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., Hammett's electronic parameter, HOMO/LUMO energies, atomic charges on the titanium atom) or steric (e.g., Taft's steric parameter, ligand volume, surface area). nih.gov

The catalytic activity of each compound would be determined experimentally. Then, statistical methods such as multiple linear regression or partial least squares would be used to build a mathematical equation that relates the descriptors to the activity. A successful QSAR model would not only allow for the prediction of the activity of new, untested catalysts but also provide insights into the structural features that are most important for high catalytic performance.

Future Perspectives and Emerging Research Avenues for Titanium Tetrakis Z Octadec 9 Enolate

Innovation in Sustainable and Economically Viable Synthesis Methods

The future synthesis of Titanium tetrakis((Z)-octadec-9-enolate) is expected to focus on green chemistry principles, emphasizing atom economy, use of renewable feedstocks, and energy efficiency. The oleate (B1233923) ligand itself is derived from oleic acid, a common fatty acid from natural sources, which is a significant advantage.

Conventional synthesis of titanium alkoxides often involves the reaction of titanium tetrachloride (TiCl₄) with the corresponding alcohol, in this case, oleyl alcohol. gelest.com This process, however, generates hydrogen chloride (HCl) as a stoichiometric byproduct. gelest.com Future research will likely target alternative, chloride-free routes. One promising avenue is the direct alcoholysis of more benign titanium precursors or the use of catalysts to drive the reaction under milder conditions.

Furthermore, inspiration can be drawn from "green synthesis" methodologies used for related materials, such as the sol-gel technique for producing titanium dioxide (TiO₂) nanoparticles from titanium alkoxide precursors using natural extracts like those from orange peel or Aloe vera. scirp.org Applying similar principles could lead to novel, environmentally friendly pathways to Titanium tetrakis((Z)-octadec-9-enolate) itself.

Table 1: Comparison of Potential Synthesis Routes

| Synthesis Method | Precursors | Byproducts | Sustainability Aspect |

|---|---|---|---|

| Conventional Alcoholysis | Titanium tetrachloride, Oleyl alcohol | Hydrogen Chloride (HCl) | Established but generates corrosive byproduct. gelest.com |

| Transesterification | Common Titanium Alkoxide (e.g., Titanium isopropoxide), Oleyl alcohol | Isopropanol (B130326) | Avoids HCl, byproduct is a recyclable solvent. |

| Green Sol-Gel Inspired | Titanium Butoxide, Natural Extracts/Mediators | Ethanol, Water | Potentially uses renewable reagents and mild conditions. scirp.org |